1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone
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Overview
Description
1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone is an organic compound with the molecular formula C₁₁H₁₈O and a molecular weight of 166.264 g/mol . This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.2]octane ring system substituted with a methyl group and an ethanone moiety . It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane ring system.
Reaction Conditions: The methylation of the bicyclo[2.2.2]octane ring is achieved using methylating agents under controlled conditions.
Formation of Ethanone Moiety:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modulating their activity. The ethanone moiety can participate in various chemical interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone can be compared with other similar compounds, such as:
1-(4-Methyl-1-bicyclo[2.2.2]octanyl)propanone: Similar structure but with a propanone group instead of ethanone.
1-(4-Methyl-1-bicyclo[2.2.2]octanyl)butanone: Contains a butanone group, leading to different chemical properties.
1-(4-Methyl-1-bicyclo[2.2.2]octanyl)methanol: The ethanone moiety is replaced with a methanol group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and physical properties.
Properties
Molecular Formula |
C11H18O |
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Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(4-methyl-1-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C11H18O/c1-9(12)11-6-3-10(2,4-7-11)5-8-11/h3-8H2,1-2H3 |
InChI Key |
VFSWTJHSAVLKES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCC(CC1)(CC2)C |
Origin of Product |
United States |
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